WKYMVm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WKYMVM, also known as Trp-Lys-Tyr-Met-Val-D-Met, is a synthetic hexapeptide identified from a combinatorial library of peptides by functional screening. It is a potent agonist of formyl peptide receptors (FPRs), which are members of the G protein-coupled receptor family. These receptors are widely expressed on the cell membrane of immune cells and play a crucial role in regulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WKYMVM involves solid-phase peptide synthesis (SPPS), a widely used method for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is typically greater than 95% .
Chemical Reactions Analysis
Types of Reactions
WKYMVM undergoes various chemical reactions, including:
Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Reduction of oxidized methionine residues can be achieved using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Restored methionine residues.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
WKYMVM has a wide range of scientific research applications, including:
Immunotherapy: this compound activates formyl peptide receptors on immune cells, promoting chemotactic migration, bactericidal activity, and the regulation of immune cell functions.
Anti-inflammatory: This compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and promoting the resolution of inflammation.
Anti-apoptotic: This compound protects cells from apoptosis, which is beneficial in conditions such as myocardial infarction and ischemic injuries.
Mechanism of Action
WKYMVM exerts its effects by binding to formyl peptide receptors (FPR1, FPR2, and FPR3) on the surface of immune cells. This binding activates intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) and protein kinase C (PKC) pathways. These pathways lead to the mobilization of calcium ions, production of superoxide, and activation of various immune cell functions. The activation of FPR2, in particular, is associated with anti-inflammatory and pro-angiogenic effects .
Comparison with Similar Compounds
Similar Compounds
N-formylmethionyl-leucyl-phenylalanine (fMLF): A tripeptide that also activates formyl peptide receptors but with different binding affinities and functional outcomes.
Cpd43: A mixed agonist of FPR1 and FPR2, known for its anti-inflammatory properties.
Uniqueness of WKYMVM
This compound is unique due to its high potency and selectivity for formyl peptide receptors, particularly FPR2. This selectivity allows it to exert specific effects on immune cells, making it a valuable tool in immunotherapy and inflammation research. Additionally, its synthetic nature allows for the creation of analogs with tailored properties for various applications .
Properties
Molecular Formula |
C41H61N9O7S2 |
---|---|
Molecular Weight |
856.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C41H61N9O7S2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55)/t29-,31+,32-,33-,34-,35-/m0/s1 |
InChI Key |
FMBGOORJEKQQLG-JUZZZACGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
sequence |
WKYMVM |
Synonyms |
Trp-Lys-Tyr-Met-Val-DMet Trp-Lys-Tyr-Met-Val-Met tryptophyl-lysyl-tyrosyl-methionyl-valyl-methionyl WKYMVM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.